1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene
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Overview
Description
1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene is an organic compound characterized by the presence of a benzene ring substituted with a dimethylphenoxy group and two nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene typically involves the nitration of 1-(3,4-Dimethylphenoxy)benzene. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro groups on the benzene ring make it less reactive towards electrophilic substitution, but the dimethylphenoxy group can undergo further substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming carboxylic acids.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens (chlorine, bromine) and Friedel-Crafts alkylation reagents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Reduction: 1-(3,4-Dimethylphenoxy)-2,4-diaminobenzene.
Oxidation: 1-(3,4-Dimethylphenoxy)-2,4-dicarboxybenzene.
Scientific Research Applications
1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The dimethylphenoxy group can enhance the compound’s binding affinity to specific targets, influencing its biological activity .
Comparison with Similar Compounds
- 1-(4-(3,4-Dimethylphenoxy)-3-nitrophenyl)ethanone .
- 4-(3,4-Dimethylphenoxy)benzonitrile .
- 3,4-Disubstituted maleimides .
Uniqueness: 1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene is unique due to the presence of both electron-donating (dimethylphenoxy) and electron-withdrawing (nitro) groups on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
3761-21-5 |
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Molecular Formula |
C14H12N2O5 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
4-(2,4-dinitrophenoxy)-1,2-dimethylbenzene |
InChI |
InChI=1S/C14H12N2O5/c1-9-3-5-12(7-10(9)2)21-14-6-4-11(15(17)18)8-13(14)16(19)20/h3-8H,1-2H3 |
InChI Key |
WXOISAJGDXAIEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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